molecular formula C13H12O3 B454965 5-[(2-Methylphenoxy)methyl]-2-furaldehyde CAS No. 438220-11-2

5-[(2-Methylphenoxy)methyl]-2-furaldehyde

Cat. No.: B454965
CAS No.: 438220-11-2
M. Wt: 216.23g/mol
InChI Key: RKMOJIBXVQWNJG-UHFFFAOYSA-N
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Description

5-[(2-Methylphenoxy)methyl]-2-furaldehyde is an organic compound with the molecular formula C13H12O3 It is characterized by the presence of a furan ring substituted with a 2-methylphenoxy group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde typically involves the reaction of 2-methylphenol with 5-bromomethyl-2-furaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion generated from 2-methylphenol attacks the bromomethyl group of 5-bromomethyl-2-furaldehyde, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include dimethylformamide or dimethyl sulfoxide, and the reaction is typically carried out at elevated temperatures to accelerate the reaction rate.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methylphenoxy)methyl]-2-furaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: 5-[(2-Methylphenoxy)methyl]-2-furoic acid.

    Reduction: 5-[(2-Methylphenoxy)methyl]-2-furanmethanol.

    Substitution: 5-[(2-Methylphenoxy)methyl]-2-bromofuran.

Scientific Research Applications

5-[(2-Methylphenoxy)methyl]-2-furaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with various biological macromolecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-Methylphenoxy)methyl]-2-furaldehyde
  • 5-[(4-Methylphenoxy)methyl]-2-furaldehyde
  • 5-[(2-Methoxyphenoxy)methyl]-2-furaldehyde

Uniqueness

5-[(2-Methylphenoxy)methyl]-2-furaldehyde is unique due to the specific positioning of the methyl group on the phenoxy moiety This structural feature can influence its reactivity and interaction with other molecules, making it distinct from its analogs

Properties

IUPAC Name

5-[(2-methylphenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-10-4-2-3-5-13(10)15-9-12-7-6-11(8-14)16-12/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMOJIBXVQWNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701232712
Record name 5-[(2-Methylphenoxy)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438220-11-2
Record name 5-[(2-Methylphenoxy)methyl]-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438220-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2-Methylphenoxy)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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